molecular formula C19H21FN2O3S B2387547 4-fluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide CAS No. 1005299-99-9

4-fluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Cat. No.: B2387547
CAS No.: 1005299-99-9
M. Wt: 376.45
InChI Key: ZRXWCIPWKJBHBA-UHFFFAOYSA-N
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Description

4-fluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and environmental applications. This compound is characterized by its unique structure, which includes a fluorine atom, an isobutyryl group, and a tetrahydroquinoline moiety, making it a subject of interest for various research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core This can be achieved through the cyclization of appropriate precursors under controlled conditionsThe final step involves the sulfonation of the benzene ring to introduce the benzenesulfonamide moiety .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the sulfonamide group to an amine.

    Substitution: The fluorine atom and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of substituted benzenesulfonamides.

Scientific Research Applications

4-fluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It can be utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, and interaction with cellular membranes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzenesulfonamides and tetrahydroquinoline derivatives, such as:

  • 4-fluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
  • 4-fluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzenesulfonamide

Uniqueness

What sets 4-fluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide apart is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, while the isobutyryl and tetrahydroquinoline moieties contribute to its versatility in various applications.

Properties

IUPAC Name

4-fluoro-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O3S/c1-13(2)19(23)22-11-3-4-14-12-16(7-10-18(14)22)21-26(24,25)17-8-5-15(20)6-9-17/h5-10,12-13,21H,3-4,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRXWCIPWKJBHBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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